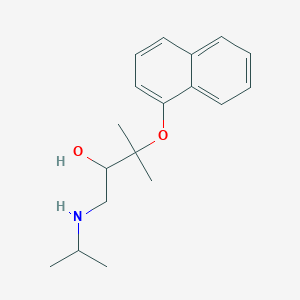
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is a chemical compound that belongs to the category of β-adrenergic receptor antagonists. It is commonly used in scientific research for its ability to block the activity of β-adrenergic receptors. In
Wissenschaftliche Forschungsanwendungen
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is primarily used in scientific research as a β-adrenergic receptor antagonist. It is commonly used to investigate the role of β-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It has also been used to study the effects of β-adrenergic receptor blockade on various diseases, such as hypertension, heart failure, and asthma.
Wirkmechanismus
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol works by blocking the activity of β-adrenergic receptors. These receptors are found in various tissues throughout the body, including the heart, lungs, liver, and adipose tissue. When activated by the hormone epinephrine or norepinephrine, β-adrenergic receptors stimulate various physiological processes, such as heart rate, blood pressure, and glucose metabolism. By blocking the activity of these receptors, 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol can reduce the effects of these hormones on the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol depend on the specific tissue and receptor subtype being targeted. In general, β-adrenergic receptor blockade can reduce heart rate, blood pressure, and myocardial oxygen demand. It can also decrease lipolysis in adipose tissue, reduce insulin secretion in the pancreas, and decrease glycogenolysis in the liver. These effects can be beneficial in certain diseases, such as hypertension and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol in lab experiments is its specificity for β-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other β-adrenergic receptor antagonists. This can make it difficult to achieve complete blockade of the receptors in certain tissues.
Zukünftige Richtungen
There are several future directions for research involving 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol. One area of interest is the role of β-adrenergic receptors in cancer progression. Recent studies have suggested that β-adrenergic receptor signaling may promote tumor growth and metastasis, and blocking these receptors may have therapeutic potential. Another area of interest is the development of more potent and selective β-adrenergic receptor antagonists for use in research and clinical settings.
Synthesemethoden
The synthesis of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol involves the reaction of 1-naphthol with isopropylamine and 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The yield of the product is typically around 50%.
Eigenschaften
CAS-Nummer |
19343-20-5 |
|---|---|
Produktname |
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol |
Molekularformel |
C18H25NO2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3-methyl-3-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C18H25NO2/c1-13(2)19-12-17(20)18(3,4)21-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,17,19-20H,12H2,1-4H3 |
InChI-Schlüssel |
AHNWOZVUKIGWSH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
Kanonische SMILES |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
Synonyme |
1-(Isopropylamino)-3-methyl-3-(1-naphtyloxy)-2-butanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



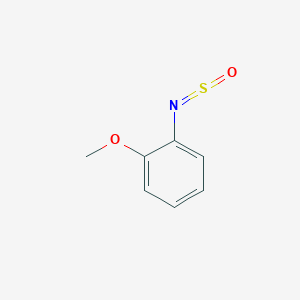
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
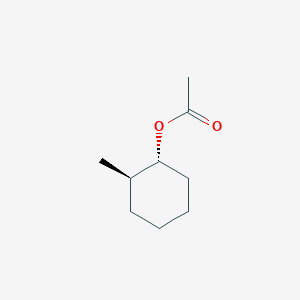
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
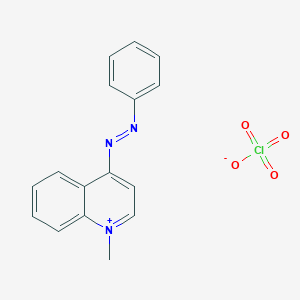
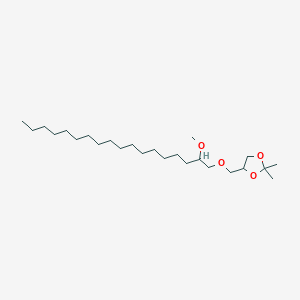
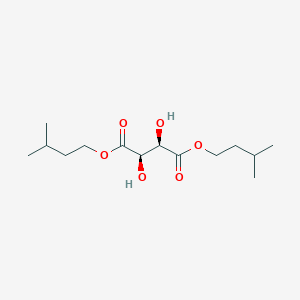
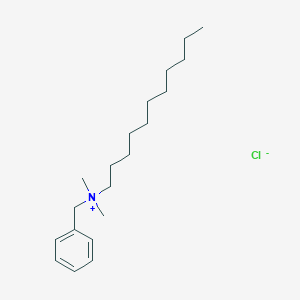
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)

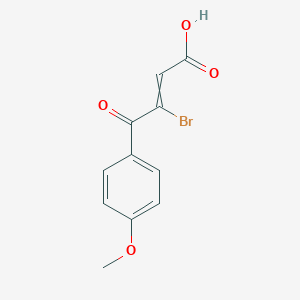
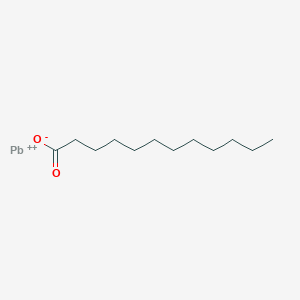
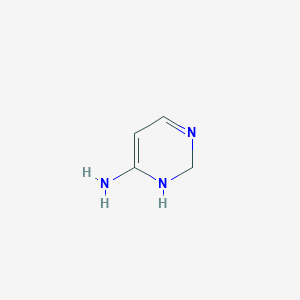
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)